molecular formula C10H10F3N3O B2361397 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine CAS No. 2202295-92-7

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine

Cat. No.: B2361397
CAS No.: 2202295-92-7
M. Wt: 245.205
InChI Key: CAHYYYPWWSKOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine is complex, with a trifluoropropan-2-yl group attached to the pyrazolo[1,5-a]pyrazine core via an oxygen atom .

Scientific Research Applications

Synthesis and Acaricidal Activity

Previous studies have highlighted the synthesis of new fluorinated pyrazoles, including analogs to Tebufenpyrad, a commercial acaricide. These compounds, synthesized through regioselective pyrazole formation from 1,3-diketone with methylhydrazine, exhibit strong acaricidal activity, comparable or superior to commercial compounds (Fustero et al., 2008).

Building Blocks in Medicinal Chemistry

Fluorinated pyrazoles bearing additional functional groups are valuable as building blocks in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).

Ligands for Metal Complexes

The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been explored. These complexes have potential applications in catalysis and materials science (Budzisz et al., 2004).

Green Synthesis Approaches

Green, solvent-free synthesis methods for pyrazoles and related compounds have been developed, emphasizing the importance of environmentally friendly chemical processes. These methods allow for the efficient synthesis of complex heterocycles without the need for harmful solvents (Al-Matar et al., 2010).

Novel Heterocyclic Hybrids

Research into novel heterocyclic hybrids targeting dihydrofolate reductase combines pyrazole structures with other active moieties, demonstrating the versatility of these compounds in drug discovery and development (Othman et al., 2020).

Properties

IUPAC Name

2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYYYPWWSKOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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